Three-Fold Superior DXR Binding Affinity of Fosfoxacin Relative to Fosmidomycin in Synechocystis sp.
Fosfoxacin exhibits a Ki value of 19 nM against recombinant Synechocystis sp. PCC6803 DXR, which is 3-fold lower (more potent) than the Ki of 57 nM measured for fosmidomycin under identical assay conditions (pH 7.5, 37°C) [1]. The acetyl congener of fosfoxacin further reduces the Ki to 2 nM, representing a 28.5-fold improvement over fosmidomycin, while FR900098 (Ki = 900 nM) is 47-fold weaker than fosfoxacin [1]. This rank order—acetyl-fosfoxacin > fosfoxacin > fosmidomycin > FR900098—establishes the phosphate scaffold as a superior starting point for DXR-targeted medicinal chemistry.
| Evidence Dimension | DXR inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.000019 mM (19 nM) for fosfoxacin |
| Comparator Or Baseline | Fosmidomycin Ki = 0.000057 mM (57 nM); FR900098 Ki = 0.0009 mM (900 nM); Acetyl-fosfoxacin Ki = 0.000002 mM (2 nM) |
| Quantified Difference | Fosfoxacin Ki is 3-fold lower than fosmidomycin; 47-fold lower than FR900098. Acetyl-fosfoxacin is 28.5-fold more potent than fosmidomycin. |
| Conditions | Recombinant Synechocystis sp. PCC6803 DXR, pH 7.5, 37°C |
Why This Matters
Procurement of fosfoxacin rather than fosmidomycin provides a 3-fold lower Ki scaffold for structure-activity relationship studies directly targeting DXR, with a validated chemical path (N-acetylation) to achieve further 10-fold potency gains.
- [1] BRENDA Enzyme Database. Ki values for 1-deoxy-D-xylulose 5-phosphate reductoisomerase (EC 1.1.1.267) from Synechocystis sp. PCC6803. Extracted from Woo, Y.H., Fernandes, R.P., Proteau, P.J., Bioorg. Med. Chem. 14:2375-2385 (2006). View Source
